tert-Butyl (3-Amino-1-phenylpropyl)carbamate
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Overview
Description
tert-Butyl (3-Amino-1-phenylpropyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly significant due to its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-Amino-1-phenylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-1-phenylpropylamine. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond . The reaction conditions are generally mild, and the product is obtained in high yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-Amino-1-phenylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (3-Amino-1-phenylpropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-Amino-1-phenylpropyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved include the interaction with enzymes and other proteins, facilitating specific biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
tert-Butyl (3-iodopropyl)carbamate: Used in similar synthetic applications but with different reactivity due to the presence of the iodine atom.
tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate: Another carbamate with different functional groups, leading to varied applications.
Uniqueness
tert-Butyl (3-Amino-1-phenylpropyl)carbamate is unique due to its specific structure, which provides both steric protection and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in organic synthesis and industrial applications .
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-1-phenylpropyl)carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17) |
InChI Key |
UWVGACXUNLBOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C1=CC=CC=C1 |
Origin of Product |
United States |
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